molecular formula C17H19NO4S B4065491 N-(4-ethoxyphenyl)-2-[(4-methylphenyl)sulfonyl]acetamide

N-(4-ethoxyphenyl)-2-[(4-methylphenyl)sulfonyl]acetamide

Cat. No.: B4065491
M. Wt: 333.4 g/mol
InChI Key: QQOHJRLQUPXNKE-UHFFFAOYSA-N
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Description

N-(4-ethoxyphenyl)-2-[(4-methylphenyl)sulfonyl]acetamide is an organic compound with a complex structure that includes both ethoxy and sulfonyl functional groups

Properties

IUPAC Name

N-(4-ethoxyphenyl)-2-(4-methylphenyl)sulfonylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO4S/c1-3-22-15-8-6-14(7-9-15)18-17(19)12-23(20,21)16-10-4-13(2)5-11-16/h4-11H,3,12H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQOHJRLQUPXNKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CS(=O)(=O)C2=CC=C(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethoxyphenyl)-2-[(4-methylphenyl)sulfonyl]acetamide typically involves the reaction of 4-ethoxyaniline with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, minimizing the risk of side reactions and impurities.

Chemical Reactions Analysis

Types of Reactions

N-(4-ethoxyphenyl)-2-[(4-methylphenyl)sulfonyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The ethoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like nitric acid for nitration or bromine for bromination.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of sulfides.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

N-(4-ethoxyphenyl)-2-[(4-methylphenyl)sulfonyl]acetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials, such as polymers with specific properties.

Mechanism of Action

The mechanism of action of N-(4-ethoxyphenyl)-2-[(4-methylphenyl)sulfonyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in the active site of enzymes, inhibiting their activity. The ethoxy group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-methylphenyl)-2-[(4-methylphenyl)sulfonyl]acetamide
  • N-(4-ethoxyphenyl)-2-[(4-chlorophenyl)sulfonyl]acetamide
  • N-(4-ethoxyphenyl)-2-[(4-nitrophenyl)sulfonyl]acetamide

Uniqueness

N-(4-ethoxyphenyl)-2-[(4-methylphenyl)sulfonyl]acetamide is unique due to the presence of both ethoxy and sulfonyl groups, which confer specific chemical properties and reactivity. The ethoxy group enhances its solubility in organic solvents, while the sulfonyl group provides a site for potential interactions with biological targets.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(4-ethoxyphenyl)-2-[(4-methylphenyl)sulfonyl]acetamide
Reactant of Route 2
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N-(4-ethoxyphenyl)-2-[(4-methylphenyl)sulfonyl]acetamide

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